molecular formula C6H3Cl2NO B1323503 5-Chloronicotinoyl chloride CAS No. 85320-79-2

5-Chloronicotinoyl chloride

Cat. No. B1323503
CAS RN: 85320-79-2
M. Wt: 176 g/mol
InChI Key: BMKOWBGBYPYXET-UHFFFAOYSA-N
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Description

5-Chloronicotinoyl chloride is a chemical compound with the molecular formula C6H3Cl2NO . It has a molecular weight of 176 . It is typically stored in an inert atmosphere at room temperature . The physical form of this compound can be solid, semi-solid, lump, or liquid .


Molecular Structure Analysis

The InChI code for 5-Chloronicotinoyl chloride is 1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloronicotinoyl chloride is a solid, semi-solid, lump, or liquid at room temperature . It has a molecular weight of 176 .

Scientific Research Applications

  • Synthesis of Heterocycles : Valés et al. (2002) described the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones, using enaminones and 2-chloronicotinoyl chloride. These compounds serve as precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, highlighting its utility in organic synthesis (Valés, Lokshin, Pèpe, Guglielmetti, & Samat, 2002).

  • Impurity Analysis in Chemical Synthesis : Tang et al. (2010) developed a gas chromatography-flame ionization detector (GC-FID) method for analyzing impurities in 5-Chlorovaleroyl chloride, a related compound. This method is crucial for ensuring the purity and quality of pharmaceutical intermediates and specialty chemicals (Tang, Kim, Miller, & Lloyd, 2010).

  • Polymer Synthesis : Mehdipour-Ataei and Gharehkhani (2013) used 6-chloronicotinoyl chloride in the synthesis of novel poly(ether amide)s. These polymers, containing pyridine units, exhibit unique physical and thermal properties, making them suitable for advanced material applications (Mehdipour‐Ataei & Gharehkhani, 2013).

  • Organometallic Chemistry : Nádvorník, Novák, and Bareš (2004) discussed the synthesis and characterization of triorganotin(IV) fluorides, which involved the use of chloronicotinoyl chlorides. These compounds have applications in materials science and catalysis (Nádvorník, Novák, & Bareš, 2004).

  • Photodegradation Research : Suegara et al. (2005) studied the photodegradation of pentachlorophenol and its degradation pathways, which has implications for environmental chemistry and pollution control. Although not directly involving 5-Chloronicotinoyl chloride, this research provides insights into the behavior of chlorinated compounds under environmental conditions (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).

  • Environmental Chemistry : Öberg and Sandén (2005) examined the retention of chloride in soil and the cycling of organic matter-bound chlorine. Their study contributes to understanding the biogeochemical cycling of chlorine compounds in natural environments (Öberg & Sandén, 2005).

Safety And Hazards

5-Chloronicotinoyl chloride is classified as a dangerous substance. It has hazard statements H302-H314, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

5-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKOWBGBYPYXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620515
Record name 5-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronicotinoyl chloride

CAS RN

85320-79-2
Record name 5-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Rindhe, MA Rode, BK Karale - Indian journal of pharmaceutical …, 2010 - ncbi.nlm.nih.gov
… Compound 4 was further treated with 5-chloronicotinoyl chloride to get N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide (5). Compound 5 was treated with various …
Number of citations: 31 www.ncbi.nlm.nih.gov

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